Cas no 59905-53-2 (Isopulegol)

Isopulegol structure
Isopulegol structure
Product Name:Isopulegol
Numero CAS:59905-53-2
MF:C10H18O
MW:154.249323368073
CID:1617388
PubChem ID:170833
Update Time:2025-04-21

Isopulegol Proprietà chimiche e fisiche

Nomi e identificatori

    • Isopulegol
    • 439053_ALDRICH
    • Isopulegol, (+)-
    • (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol
    • (1R,2S,5R)-2-isopropenyl-5-methylcyclohexanol
    • (1S,3S,4R)-p-Menth-8-en-3-ol
    • (1R,2S,5R)-5-methyl-2-(1-methylethenyl)cyclohexanol
    • SureCN1285993
    • (1R,2S,5R)-isopulegol
    • D-Isopulegol
    • AC1LOQWX
    • UNII-P1786K4KJ2
    • (+)-Isopulegol
    • (-)-isopulegol
    • (+)-(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • 439053_ALDRICH; Isopulegol, (+)-; (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol; (1R,2S,5R)-2-isopropenyl-5-methylcyclohexanol; (1S,3S,4R)-p-Menth-8-en-3-ol; (1R,2S,5R)-5-methyl-2-(1-methylethenyl)cyclohexanol; SureCN1285993; (1R,2S,5R)-isopulegol; D-Isopulegol; AC1LOQWX; UNII-P1786K4KJ2; (+)-Isopulegol; (-)-isopulegol; (+)-(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol;
    • SCHEMBL43859
    • 89-79-2
    • UNII-3TH92O3BXN
    • Isopulegol, (+/-)-
    • (1R,3R,4S)-(-)-p-Menth-8-en-3-ol
    • (-)-L-Isopulegol
    • DTXSID5047116
    • (-)-Isopulegol, 99%
    • GTPL2462
    • E78611
    • p-8(9)-Menthen-3-ol
    • l-Isopulegol
    • AKOS028109164
    • (+/-)-isopulegol
    • rel-(1R,2S,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
    • FEMA No. 2962
    • EC 201-940-6
    • 5-Methyl-2-(1-methylethenyl)-(1R,2S,5R)-Cyclohexanol
    • EINECS 201-940-6
    • NSC 1263
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, [1R-(1.alpha.,2.beta.,5.alpha.)]-
    • ZYTMANIQRDEHIO-KXUCPTDWSA-
    • EN300-269447
    • (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R-(1alpha,2beta,5alpha))-
    • NSC-231369
    • EINECS 256-557-7
    • ISOPULEGOL [FHFI]
    • HY-121206
    • 3TH92O3BXN
    • (-)-Isopulegol, >=98%
    • (1R,2S,5R)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
    • DTXSID90110001
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
    • InChI=1/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • 50373-36-9
    • 2-Isopropenyl-5-methylcyclohexanol-, (1R-(1alpha,2beta,5alpha))-
    • (-)-Isopulegol, primary pharmaceutical reference standard
    • (-)-Isopulegol 100 microg/mL in Acetonitrile
    • (1R,3R,4S)-P-METH-8-EN-3-OL
    • Q2103922
    • AI3-02176
    • ISOPULEGOL [FCC]
    • NS00127398
    • Isopulegol (natural)
    • CHEBI:70479
    • coolact P
    • NVG8YK55NL
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
    • p-Menth-8-en-3-ol, (1R,3R,4S)-(-)-
    • (-)-Isopulegol, technical grade
    • 5-Methyl-2-(1-methylethenyl)cyclohexanol, (1R-(1alpha,2beta,5alpha))-
    • rac-isopulegol
    • iso-Pulegol
    • 59905-53-2
    • (+/-)-(1alpha,2beta,5alpha)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • (-)-Isopulegol, analytical standard
    • UNII-NVG8YK55NL
    • NSC-1263
    • CS-0081229
    • CHEMBL237994
    • 1-isopulegol
    • p-Menth-8(9)-en-3-ol
    • AS-10358
    • (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
    • (1)-(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylvinyl)cyclohexan-1-ol
    • NSC1263
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
    • Chiave InChI: ZYTMANIQRDEHIO-KXUCPTDWSA-N
    • Sorrisi: O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C

Proprietà calcolate

  • Massa esatta: 154.13600
  • Massa monoisotopica: 154.135765193g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23000
  • LogP: 2.35960
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti